molecular formula C8H4ClF3O B2627484 1-(3-Chloro-5-fluorophenyl)-2,2-difluoroethanone CAS No. 1352208-84-4

1-(3-Chloro-5-fluorophenyl)-2,2-difluoroethanone

Cat. No.: B2627484
CAS No.: 1352208-84-4
M. Wt: 208.56
InChI Key: CJVBRCXTNRFLAD-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-fluorophenyl)-2,2-difluoroethanone (CAS: 1352208-84-4) is a fluorinated aromatic ketone with the molecular formula C₈H₄ClF₃O and a molecular weight of 214.57 g/mol . Its structure features a 3-chloro-5-fluorophenyl group attached to a difluoroethanone moiety. This compound is commercially available in research quantities (e.g., 500 mg) and is of interest in pharmaceutical and agrochemical synthesis due to the electron-withdrawing effects of fluorine and chlorine substituents, which modulate reactivity and stability .

Properties

IUPAC Name

1-(3-chloro-5-fluorophenyl)-2,2-difluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O/c9-5-1-4(2-6(10)3-5)7(13)8(11)12/h1-3,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVBRCXTNRFLAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352208-84-4
Record name 1-(3-chloro-5-fluorophenyl)-2,2-difluoroethan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-5-fluorophenyl)-2,2-difluoroethanone typically involves the reaction of 3-chloro-5-fluorobenzene with difluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process. The reaction conditions include maintaining a low temperature to prevent side reactions and ensuring anhydrous conditions to avoid hydrolysis of the acyl chloride .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common practices to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-5-fluorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Reagents like NaBH4 or LiAlH4 in solvents such as ethanol or diethyl ether.

    Oxidation: Reagents like KMnO4 or CrO3 in acidic or basic aqueous solutions.

Major Products Formed:

Scientific Research Applications

1-(3-Chloro-5-fluorophenyl)-2,2-difluoroethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-fluorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone (CAS: 1125812-58-9)
  • Molecular Formula : C₉H₃ClF₆O
  • Molecular Weight : 276.57 g/mol
  • Key Differences: Replaces the 5-fluoro substituent with a trifluoromethyl (-CF₃) group, enhancing lipophilicity and steric bulk. The ethanone moiety has three fluorine atoms (vs. two in the target compound), increasing electron-withdrawing effects.
  • Applications : Used as an intermediate in fluorinated drug candidates, particularly where enhanced metabolic stability is required .
1-(3-Chloro-5-methoxyphenyl)-2,2,2-trifluoroethanone (CAS: 2001937-63-7)
  • Molecular Formula : C₉H₆ClF₃O₂
  • Molecular Weight : 244.59 g/mol
  • Retains the trifluoroethanone group, which may influence reaction kinetics in nucleophilic substitutions .

Halogenation Patterns

1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone (CAS: 130336-16-2)
  • Molecular Formula : C₈H₃Cl₂F₃O
  • Molecular Weight : 243.01 g/mol
  • Key Differences: Contains two chlorine atoms at the 3- and 5-positions (vs. chlorine at 3 and fluorine at 5 in the target compound). The ethanone group is fully fluorinated (trifluoro), leading to stronger electron-withdrawing effects.
  • Safety : Classified with hazard codes H315-H319-H335 (skin/eye irritation, respiratory irritation) .
1-(3-Chlorophenyl)-2,2,2-trifluoroethanone (CAS: 321-31-3)
  • Molecular Formula : C₈H₄ClF₃O
  • Molecular Weight : 200.56 g/mol
  • Key Differences: Lacks the 5-fluoro substituent, reducing steric and electronic complexity. Retains the trifluoroethanone group, making it less polar than the target compound.

Functional Group Modifications

1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethanone (CAS: 703-97-9)
  • Molecular Formula : C₈H₆ClFO₂
  • Molecular Weight : 188.59 g/mol
  • Key Differences :
    • Introduces a hydroxyl (-OH) group at the 2-position, enabling hydrogen bonding and increasing solubility in polar solvents.
    • Contains only one fluorine atom, reducing fluorophilic interactions compared to the target compound.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
1-(3-Chloro-5-fluorophenyl)-2,2-difluoroethanone 1352208-84-4 C₈H₄ClF₃O 214.57 3-Cl, 5-F, 2,2-diF-ethanone
1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone 1125812-58-9 C₉H₃ClF₆O 276.57 3-Cl, 5-CF₃, 2,2,2-triF-ethanone
1-(3-Chloro-5-methoxyphenyl)-2,2,2-trifluoroethanone 2001937-63-7 C₉H₆ClF₃O₂ 244.59 3-Cl, 5-OCH₃, 2,2,2-triF-ethanone
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone 130336-16-2 C₈H₃Cl₂F₃O 243.01 3,5-diCl, 2,2,2-triF-ethanone
1-(3-Chlorophenyl)-2,2,2-trifluoroethanone 321-31-3 C₈H₄ClF₃O 200.56 3-Cl, 2,2,2-triF-ethanone
1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethanone 703-97-9 C₈H₆ClFO₂ 188.59 3-Cl, 4-F, 2-OH, ethanone

Biological Activity

1-(3-Chloro-5-fluorophenyl)-2,2-difluoroethanone is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The introduction of fluorine atoms into organic molecules can significantly alter their pharmacokinetic and pharmacodynamic properties, making them valuable in drug development.

  • Molecular Formula : C9H6ClF3O
  • Molecular Weight : 226.59 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The presence of the chloro and fluorine substituents enhances the compound's lipophilicity and metabolic stability, which are critical for its bioactivity.

Biological Activity Overview

  • Antiviral Properties :
    • Recent studies indicate that derivatives of difluoromethyl ketones, similar to this compound, exhibit antiviral activity by inhibiting key enzymes in viral replication processes. For instance, compounds have shown effectiveness against human coronaviruses by acting as reversible inhibitors of the main proteases involved in viral replication .
  • Cytoprotective Effects :
    • Research has demonstrated that certain fluorinated compounds can provide cytoprotection in cellular models exposed to viral infections. This protective effect is believed to stem from their ability to modulate cellular pathways and inhibit proteolytic enzymes that viruses exploit for replication .
  • Inhibition of Enzymatic Activity :
    • The compound may act as an inhibitor of serine and cysteine proteases, which are critical for various biological processes, including inflammation and apoptosis. The fluorinated structure enhances binding affinity to these enzymes, potentially leading to therapeutic applications in diseases characterized by dysregulated protease activity .

Case Study 1: Antiviral Activity

A study explored the effects of difluoromethyl ketones on lung fibroblast cells infected with hCoV-229E. The results indicated significant cytoprotection at micromolar concentrations, suggesting that similar compounds could be developed as antiviral agents targeting coronaviruses .

Case Study 2: Enzyme Inhibition

Research focusing on the design of peptide-based α,α-difluoromethyl ketones revealed their potential as reversible inhibitors of cysteine proteases. These findings highlight the therapeutic promise of incorporating difluoromethyl groups into drug candidates aimed at treating conditions like cancer and viral infections .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AntiviralInhibition of viral proteases
CytoprotectiveModulation of cellular pathways
Enzyme InhibitionReversible inhibition of serine/cysteine proteases

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